2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide
Description
2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide is a fluorinated acetamide derivative featuring a trifluoroacetyl group attached to a substituted aniline ring. The aromatic ring contains fluoro, iodo, and methoxy substituents at positions 3, 2, and 4, respectively.
Properties
Molecular Formula |
C9H6F4INO2 |
|---|---|
Molecular Weight |
363.05 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H6F4INO2/c1-17-5-3-2-4(7(14)6(5)10)15-8(16)9(11,12)13/h2-3H,1H3,(H,15,16) |
InChI Key |
VQVKCZRFQFTTEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)NC(=O)C(F)(F)F)I)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide
General Synthetic Strategy
The synthesis of this compound typically follows a multi-step approach:
Starting Material Preparation : The precursor aromatic amine, 3-fluoro-2-iodo-4-methoxyaniline, is prepared or procured. This compound contains the critical fluoro and iodo substituents on the aromatic ring along with a methoxy group.
Amide Formation : The key step is the formation of the amide bond between the aromatic amine and trifluoroacetic acid derivatives, typically trifluoroacetic anhydride or trifluoroacetyl chloride, to introduce the 2,2,2-trifluoroacetamide group.
Purification and Characterization : The product is purified by standard methods such as recrystallization or chromatography and characterized by spectroscopic techniques.
Detailed Synthetic Procedures
Amide Bond Formation via Trifluoroacetylation
Reagents : Aromatic amine (3-fluoro-2-iodo-4-methoxyaniline), trifluoroacetic anhydride or trifluoroacetyl chloride, and a base such as triethylamine.
Solvent : Aprotic solvents like tetrahydrofuran or dichloromethane are commonly used.
Conditions : The reaction is generally conducted at low temperature (0 to 20 degrees Celsius) to control reactivity and minimize side reactions.
Mechanism : The nucleophilic aromatic amine attacks the electrophilic carbonyl carbon of trifluoroacetic anhydride or trifluoroacetyl chloride, forming the amide bond and releasing trifluoroacetic acid or hydrochloric acid, which is scavenged by the base.
Example : A related compound, 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide, was synthesized by reacting the aromatic amine with trifluoroacetic anhydride in the presence of triethylamine in tetrahydrofuran at 0–20°C for 45 minutes, yielding the product in high purity and yield.
Iodination of Aromatic Rings
Context : The introduction of the iodine substituent at the 2-position on the phenyl ring is a crucial step, often performed prior to amide formation.
Method : Electrophilic aromatic substitution using iodine in the presence of triphenylphosphine and imidazole in dichloromethane under nitrogen atmosphere.
Procedure : The phenolic or amino precursor is treated with iodine, triphenylphosphine, and imidazole at room temperature overnight. The reaction mixture is then worked up by filtration and washing with sodium thiosulfate and brine to remove excess iodine and byproducts.
Outcome : This method yields the iodo-substituted aromatic intermediate suitable for subsequent trifluoroacetylation.
Summary of Key Reaction Parameters
Research Discoveries and Analytical Data
Yield Optimization : Studies have shown that controlling the molar equivalents of trifluoroacetic anhydride (e.g., using 1.2 equivalents rather than 1.4) improves yield and reduces side reactions during amide formation.
Selectivity : The iodination step using triphenylphosphine and imidazole provides high regioselectivity for the 2-position on the aromatic ring, critical for the desired substitution pattern.
Purification : Post-reaction purification typically involves filtration to remove precipitates, washing with sodium thiosulfate to quench residual iodine, and drying over magnesium sulfate, followed by concentration under reduced pressure.
Characterization Techniques : The final compound is characterized by nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the presence of trifluoromethyl, fluoro, iodo, methoxy, and amide functional groups.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can facilitate halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products:
Substitution: Formation of new compounds with different functional groups replacing the iodo group.
Oxidation: Formation of aldehydes or acids from the methoxy group.
Reduction: Formation of amines from nitro groups.
Scientific Research Applications
2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Iodine vs.
- Trifluoroacetyl Group: The trifluoroacetyl moiety increases electron-withdrawing effects, which could alter reaction kinetics in nucleophilic substitution or electrophilic aromatic substitution compared to non-fluorinated analogs .
- Heterocyclic Analogs: Compounds like the quinoline-derived acetamide () demonstrate the role of fused aromatic systems in modulating pharmacological properties, a feature absent in the target compound .
Physical and Crystallographic Properties
- Crystal Packing : In N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide, hydrogen bonding (N–H···O) and weak C–H···O interactions stabilize the crystal lattice . The bulky iodine in the target compound may disrupt such packing, leading to different crystallinity or melting points.
Biological Activity
2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide is a fluorinated aromatic compound with the chemical formula and a molecular weight of 363.05 g/mol. Its unique structure, characterized by multiple halogen substituents, suggests potential applications in various fields, particularly in pharmaceuticals and agrochemicals.
The compound features three fluorine atoms, an iodine atom, and a methoxy group attached to a phenyl ring, which influences its biological activity and metabolic stability.
Biological Activity
The biological activity of this compound is primarily attributed to its structural characteristics that enhance its interaction with biological systems. Fluorinated compounds are known to exhibit altered pharmacological properties due to the electron-withdrawing nature of fluorine atoms.
Pharmacological Implications
Research indicates that the introduction of fluorine can significantly modify the physiological and pharmacological activities of aromatic compounds. The presence of multiple fluorine atoms generally increases lipophilicity, potentially enhancing membrane permeability and bioavailability .
Antimicrobial Activity
Fluorinated compounds have shown promising antimicrobial properties. A study on related fluorinated acetamides suggested that they could serve as effective agents against various bacterial strains due to their ability to disrupt cellular functions . The specific activity of this compound against pathogens remains to be fully elucidated but is expected to follow similar trends.
Case Studies
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for 2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide, and what factors influence yield optimization?
Methodological Answer: The synthesis of arylacetamides typically involves coupling acyl chlorides with substituted anilines under controlled conditions. For example, a similar compound, N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide, was synthesized by reacting diphenylacetyl chloride with 3-chloro-4-fluoroaniline in dichloromethane (DCM) at 273 K in the presence of triethylamine (TEA) as a base . Key factors affecting yield include:
- Temperature control : Low temperatures (e.g., 273 K) minimize side reactions.
- Solvent selection : Polar aprotic solvents like DCM enhance reactivity.
- Purification : Slow evaporation from toluene yields high-purity crystals .
Q. Table 1: Example Synthetic Parameters for Arylacetamides
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Acylation | Diphenylacetyl chloride, TEA, DCM | Maintain低温 (273 K) |
| Workup | Aqueous HCl extraction | Use ice-cold acid to precipitate |
| Crystallization | Toluene slow evaporation | Control solvent polarity |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
Methodological Answer: Combined spectroscopic and crystallographic methods are critical:
- X-ray crystallography : Resolves bond lengths, angles, and packing interactions. For instance, dihedral angles between acetamide groups and aromatic rings in similar compounds were measured as 10.8°–85.8°, with hydrogen bonds (N–H···O) stabilizing crystal packing .
- NMR spectroscopy : and NMR identify substituent effects (e.g., trifluoro, iodo groups).
- Mass spectrometry (MS) : Confirms molecular weight (e.g., 394.382 g/mol for analogous compounds) .
Q. Table 2: Key Crystallographic Data for Analogous Acetamides
| Parameter | Value (Å/°) | Technique | Reference |
|---|---|---|---|
| N–H···O bond length | 0.86 (2) | X-ray diffraction | |
| Dihedral angle (aryl) | 81.9° | X-ray diffraction | |
| C–H···O interaction | 3.25 Å (intermolecular) | X-ray diffraction |
Q. How do the electron-withdrawing substituents (trifluoro, iodo, fluoro, methoxy) influence the compound's reactivity and stability?
Methodological Answer:
- Trifluoro group : Enhances electrophilicity at the carbonyl carbon, increasing susceptibility to nucleophilic attack.
- Iodo substituent : Participates in halogen bonding, affecting crystal packing and solubility .
- Fluoro and methoxy groups : Modulate electronic effects (e.g., para-methoxy increases electron density on the aryl ring, altering reaction pathways) .
- Stability : Strong C–F and C–I bonds resist hydrolysis but may complicate purification due to high molecular weight.
Advanced Research Questions
Q. How can computational chemistry be integrated into the design of novel derivatives of this acetamide for targeted bioactivity?
Methodological Answer:
- Reaction path search : Quantum mechanical (QM) calculations predict feasible reaction pathways. For example, density functional theory (DFT) optimizes transition states for acylations .
- Docking studies : Molecular dynamics simulations assess binding affinity to biological targets (e.g., enzymes).
- SAR analysis : Computational libraries screen substituent effects (e.g., replacing iodine with bromine for reduced steric hindrance) .
Q. Table 3: Computational vs. Traditional Synthesis Optimization
| Approach | Timeframe | Success Rate | Key Advantage |
|---|---|---|---|
| Trial-and-error | 6–12 months | 10–20% | Empirical validation |
| Computational design | 1–3 months | 50–70% | Predicts regioselectivity |
Q. What strategies resolve contradictions in reported biological activity data across different studies involving this compound?
Methodological Answer:
- Purity validation : Use HPLC (>95% purity) to rule out impurities as confounding factors.
- Crystallographic consistency : Compare polymorphs (e.g., solvates vs. anhydrous forms) that may alter bioactivity .
- Dose-response standardization : Normalize assays to molar concentrations rather than mass/volume.
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies across studies.
Q. What methodologies are employed to analyze the impact of solvent polarity on the compound's crystallization behavior and polymorph formation?
Methodological Answer:
- Solvent screening : Test solvents with varying Hansen solubility parameters (e.g., toluene vs. DMSO). Polar solvents often yield needle-like crystals, while nonpolar solvents produce plates .
- DSC/TGA analysis : Detect polymorph transitions (e.g., endothermic peaks at 427 K) .
- In situ XRD : Monitor crystal growth in real-time under different solvent conditions.
Q. Table 4: Solvent Polarity vs. Crystal Morphology
| Solvent | Polarity Index | Crystal Habit | Reference |
|---|---|---|---|
| Toluene | 2.4 | Prismatic | |
| DCM | 3.1 | Needle-like | |
| Ethanol | 5.2 | Irregular aggregates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
